2,2-Dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxane can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of activated carbon as a catalyst to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of two oxygen atoms in the ring structure allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar structure but lacks the two methyl groups.
2,2-Dimethyl-1,3-dioxolane: A five-membered ring analog with similar reactivity.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Contains additional carbonyl groups, making it more reactive in certain reactions.
Uniqueness
This compound is unique due to its stability and the presence of two methyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
695-30-7 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |
InChI Key |
RPLSBADGISFNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.